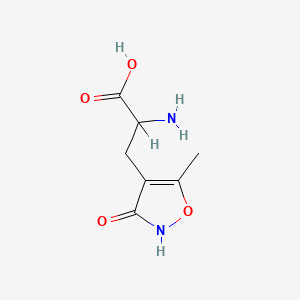

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid

Overview

Description

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid is a synthetic glutamate analog and a selective agonist of ionotropic glutamate receptors known as AMPA receptors . These receptors mediate fast excitatory synaptic transmission in the central nervous system (CNS), playing critical roles in synaptic plasticity, learning, and memory . Activation of these receptors leads to sodium and calcium influx, contributing to long-term potentiation (LTP) and excitotoxicity under pathological conditions such as Alzheimer’s disease (AD) and neuropathic pain . Dysregulation of this compound receptor (AMPAR) activity is implicated in neurodegenerative diseases, mood disorders, and chronic pain syndromes .

Preparation Methods

- Synthetic Routes: (RS)-AMPA can be synthesized through various routes, including chemical synthesis and derivatization of glutamic acid.

- Reaction Conditions: Specific synthetic conditions may vary, but common steps involve protecting groups, coupling reactions, and deprotection.

- Industrial Production: While not widely used industrially, research laboratories typically prepare (RS)-AMPA in small quantities.

Chemical Reactions Analysis

- (RS)-AMPA undergoes reactions typical of carboxylic acids and amino acids.

- Common Reagents: These include acid chlorides, amines, and protecting group reagents.

- Major Products: (RS)-AMPA derivatives, such as amides or esters, are formed during derivatization.

Scientific Research Applications

Neuropharmacology

The compound acts as an agonist for the AMPA subtype of glutamate receptors, which are critical for synaptic transmission and plasticity in the brain. This property makes it relevant for studying neurological disorders such as Alzheimer's disease and other cognitive impairments. Research indicates that compounds like 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid may enhance synaptic efficacy and promote neuroprotection through modulation of glutamate signaling pathways .

Anticancer Studies

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds exhibiting structural similarities have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibitions (PGIs) observed were notably high, suggesting that the compound may have therapeutic potential in oncology .

Synthesis of Novel Compounds

The synthesis of this compound has been reported as a precursor for creating novel derivatives with enhanced biological activities. These derivatives have been assessed for their antibacterial and antifungal properties, revealing promising results against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study 1: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of propanamide bearing oxadiazole moieties. Among these, a derivative closely related to this compound exhibited low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Neuroprotective Effects

Research has indicated that compounds similar to this compound can improve cognitive function in animal models of neurodegeneration. These studies highlight the potential for developing therapeutic agents aimed at enhancing memory and learning by targeting AMPA receptors .

Mechanism of Action

- (RS)-AMPA activates glutamate/quisqualate receptors, leading to neuronal depolarization.

- It does not affect NMDA receptors, distinguishing it from other glutamate analogues.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Glutamate Receptor Agonists

N-Methyl-D-aspartate (NMDA)

- Structural Differences: NMDA lacks the oxazolone ring present in 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid.

- Functional Differences :

- NMDA receptors (NMDARs) are voltage-gated and require glycine as a co-agonist for activation, whereas AMPARs are ligand-gated and independent of voltage .

- NMDARs mediate slower, calcium-dependent synaptic plasticity, while AMPARs drive fast depolarization .

- Excitotoxicity via NMDARs involves prolonged calcium influx, whereas AMPAR-mediated toxicity depends on calcium-permeable subunit composition (e.g., GluA2-lacking receptors) .

Kainic Acid

- Structural Similarities : Both compounds feature a substituted isoxazole ring but differ in side-chain modifications.

- Functional Differences :

2-Ammonio-3-[5-(2-methyl-2-propanyl)-3-oxo-2,3-dihydro-1,2-oxazol-4-yl]propanoate (ATPA)

- Structural Modifications : ATPA includes a tert-butyl group at the 5-position of the isoxazolone ring, altering steric and electronic properties .

- Functional Impact : The tert-butyl group enhances selectivity for GluA1-containing AMPARs, making ATPA a tool for studying subunit-specific receptor functions .

Glutamate Receptor Antagonists

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione (NBQX)

- Mechanism : Competitive AMPAR antagonist that reduces excitatory postsynaptic currents (mEPSCs) and synaptic transmission .

- Therapeutic Relevance : Used experimentally to mitigate AMPAR-mediated excitotoxicity in stroke and epilepsy models .

6-Cyano-7-nitro-quinoxaline-2,3-dine (CNQX)

- Comparative Efficacy : CNQX inhibits AMPARs and kainate receptors but shows weaker effects on synaptic transmission compared to NBQX .

Structural Analogs with Divergent Mechanisms

(+)-HIP-B

- Structural Similarity: A conformationally constrained analog resembling this compound and kainic acid .

- Functional Divergence: Acts as a non-competitive inhibitor of the glutamate transporter EAAC1, unlike AMPA’s direct receptor agonism .

Pharmacological and Clinical Implications

Excitotoxicity and Neuroprotection

- This compound: Calcium-permeable AMPARs exacerbate neuronal damage in AD and spinal cord injury .

- NMDA vs. AMPA Antagonists : NMDA blockers (e.g., memantine) are clinically approved for AD, while AMPAR antagonists remain experimental due to side effects like sedation .

Synaptic Plasticity and Mood Disorders

- AMPAR Trafficking : Phosphorylation of GluA1 by CaMKII drives AMPAR insertion during LTP, a process disrupted in depression .

- Ketamine’s Antidepressant Mechanism : Enhances AMPAR-mediated signaling, bypassing NMDAR inhibition .

Data Tables

Table 1: Key Glutamate Receptor Ligands

Table 2: Pharmacological Profiles of AMPAR Modulators

Biological Activity

2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid, commonly referred to as AMPA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid), is a significant compound in neurobiology, particularly known for its role as an agonist of the AMPA subtype of glutamate receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 74341-63-2

- Molecular Formula : C7H10N2O4

- Molecular Weight : 186.17 g/mol

- SMILES Notation : CC1=C(CC(N)C(O)=O)C(=O)NO1

AMPA acts primarily as a selective agonist for AMPA receptors, which are ionotropic glutamate receptors responsible for fast synaptic transmission in the central nervous system. The binding of AMPA to these receptors leads to the opening of cation channels, resulting in the influx of sodium ions (Na+) and the efflux of potassium ions (K+), thereby depolarizing the postsynaptic neuron.

Neurotransmission

- Glutamate Agonism : AMPA is a potent agonist for AMPA receptors, facilitating synaptic plasticity and playing a crucial role in learning and memory processes .

- Neuroprotective Effects : Research indicates that AMPA may exert neuroprotective effects under certain conditions by modulating excitotoxicity associated with excessive glutamate release .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of derivatives related to AMPA. While direct evidence for AMPA's antimicrobial activity is limited, related compounds have shown varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

- Synaptic Plasticity : A study demonstrated that activation of AMPA receptors enhances long-term potentiation (LTP) in hippocampal neurons, which is essential for memory formation. This effect was observed in both wild-type and Fmr1 knockout mice, indicating its potential role in cognitive disorders .

- Antiviral Properties : Some derivatives of amino acids similar to AMPA have shown antiviral activities against various viruses, including significant reductions in viral titers in infected cell lines .

- Therapeutic Applications : Due to its role in modulating synaptic transmission, AMPA has been investigated for potential therapeutic applications in neurodegenerative diseases and cognitive disorders .

Data Table

Q & A

Basic Research Questions

Q. What methodologies are used to assess AMPA receptor-mediated synaptic transmission in neuronal circuits?

- Answer : AMPA receptor activity can be studied using electrophysiological techniques such as patch-clamp recordings to measure excitatory postsynaptic currents (EPSCs) . Pharmacological inhibition with antagonists like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) allows selective blockade of AMPA/kainate receptors, enabling quantification of their contribution to synaptic responses . Paired-pulse ratio (PPR) analysis further distinguishes presynaptic vs. postsynaptic effects on transmission dynamics .

Q. How does AMPA receptor activation contribute to excitotoxicity in neurodegenerative models?

- Answer : Excessive AMPA receptor activation induces Ca²⁺ influx via calcium-permeable receptors, leading to mitochondrial dysfunction and neuronal damage . In Alzheimer’s disease models, Aβ oligomers impair glutamate clearance, prolonging AMPA receptor activation and disrupting synaptic plasticity (e.g., LTP/LTD imbalance) . Experimental approaches include calcium imaging and glutamate transporter inhibition to model excitotoxicity .

Q. What is the role of AMPA receptors in synaptic plasticity and memory formation?

- Answer : AMPA receptors mediate long-term potentiation (LTP) through CaMKII-dependent phosphorylation of GluR1 subunits, promoting receptor insertion into postsynaptic membranes . Conversely, LTD involves receptor internalization. Stress models show LTP impairment, reversible by antidepressants, highlighting AMPA’s role in neuropsychiatric research .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in AMPA receptor inhibition effects on neuronal activity versus intrinsic optical signals (IOS)?

- Answer : In hippocampal studies, CNQX reduces population spike (PS) amplitude by ~98% but IOS by only ~51%, suggesting glial contributions (e.g., astrocytic glutamate uptake) modulate IOS independently of neuronal AMPA receptors . Simultaneous electrophysiology and IOS imaging are recommended to dissect neuron-glia interactions .

Q. What advanced techniques elucidate AMPA receptor trafficking in synaptic plasticity?

- Answer : Live-cell imaging with fluorescently tagged GluR1 subunits, FRET-based sensors , and phosphorylation-specific antibodies (e.g., anti-pGluR1-S831) track receptor dynamics . Electrophysiological assays using NBQX (a selective antagonist) further isolate trafficking effects on synaptic strength .

Q. How do AMPA receptor antagonists mitigate glutamate excitotoxicity in viral encephalitis models?

- Answer : In murine models, antagonists like GYKI-52466 reduce AMPA-mediated excitotoxicity, improving motor function and neuronal survival post-viral infection . Methodologies include clinical scoring of paralysis, histopathology, and glutamate transporter expression profiling (e.g., GLT-1 quantification) .

Q. What mechanisms link AMPA receptor activation to glioma proliferation?

- Answer : In gliomas, AMPA receptor activation promotes tumor growth via Ca²⁺-dependent signaling pathways. Researchers use glioma cell lines transfected with AMPA receptor subunits (GluR2-lacking, Ca²⁺-permeable) and inhibitors like perampanel to validate oncogenic signaling .

Q. Methodological Considerations

- Electrophysiology : Combine voltage-clamp recordings with selective antagonists (CNQX, NBQX) to isolate AMPA currents from NMDA/kainate contributions .

- Calcium Imaging : Use Fura-2 or GCaMP to visualize Ca²⁺ dynamics in neurons/glia during receptor activation .

- Molecular Techniques : CRISPR/Cas9 editing of GluR subunits or phosphorylation sites to study trafficking .

Q. Data Contradictions and Solutions

- Discrepancy in Excitotoxicity Models : While AMPA activation is neurotoxic in TBI and AD, its role in synaptic plasticity is protective. Context-dependent factors (e.g., receptor subunit composition, Ca²⁺ permeability) must be characterized using subunit-specific agonists/antagonists .

Q. Key Research Tools

Properties

IUPAC Name |

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAMDVQRQNNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868301 | |

| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77521-29-0 | |

| Record name | α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77521-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMPA, D,L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077521290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J090588E6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.